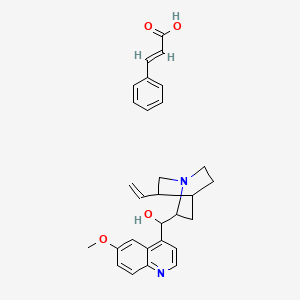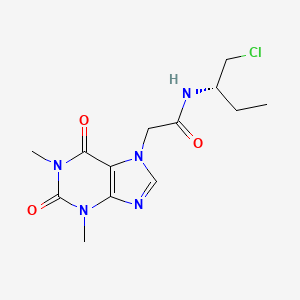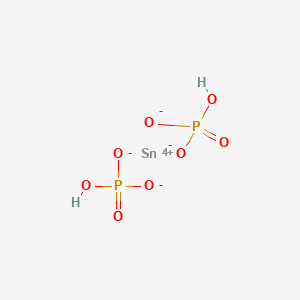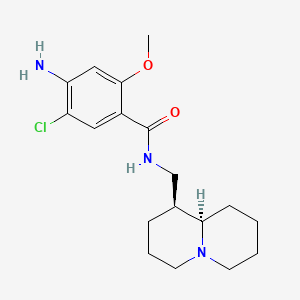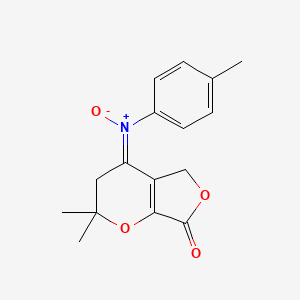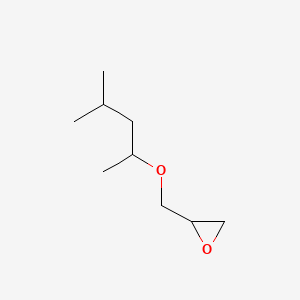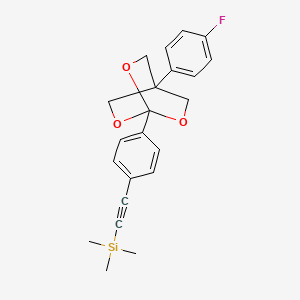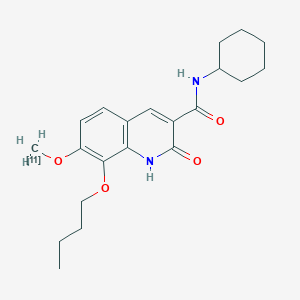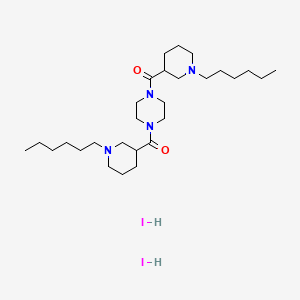
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations similar to those of LSD. This compound is often referred to by its street name, 2C-N .
Méthodes De Préparation
The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.
Analyse Des Réactions Chimiques
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) for the detection and quantification of phenethylamines.
Biology: The compound is studied for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Research is conducted to understand its potential therapeutic effects and risks associated with its use.
Industry: It is used in forensic analysis and urine drug testing.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is similar to other compounds in the 2C series, such as:
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
What sets this compound apart is its unique nitro group, which influences its chemical properties and biological activity .
Propriétés
Numéro CAS |
874140-40-6 |
|---|---|
Formule moléculaire |
C10H15ClN2O4 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H |
Clé InChI |
HBLKZKZKVLJMNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


